molecular formula C20H16O3 B13769756 BENZ(a)ANTHRACENE-3,4-DIOL, 7-(HYDROXYMETHYL)-12-METHYL- CAS No. 78776-41-7

BENZ(a)ANTHRACENE-3,4-DIOL, 7-(HYDROXYMETHYL)-12-METHYL-

Cat. No.: B13769756
CAS No.: 78776-41-7
M. Wt: 304.3 g/mol
InChI Key: JILMUBNUUUYOOQ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound “BENZ(a)ANTHRACENE-3,4-DIOL, 7-(HYDROXYMETHYL)-12-METHYL-” (hereafter referred to by its full systematic name) is a polycyclic aromatic hydrocarbon (PAH) derivative with a benz(a)anthracene backbone. Its molecular formula is C₂₀H₁₈O₃ (molecular weight: 306.38 g/mol), featuring hydroxyl groups at positions 3 and 4, a hydroxymethyl group at position 7, and a methyl group at position 12 . This substitution pattern distinguishes it from simpler PAHs and influences its metabolic and toxicological behavior.

These groups are critical in metabolic activation pathways, where enzymes such as aldo-keto reductases (AKRs) or cytochrome P450 (CYP) isoforms may oxidize the compound into reactive electrophilic intermediates (e.g., ortho-quinones) capable of DNA adduct formation or redox cycling . Such reactivity aligns with the carcinogenic mechanisms observed in structurally related PAHs .

Properties

CAS No.

78776-41-7

Molecular Formula

C20H16O3

Molecular Weight

304.3 g/mol

IUPAC Name

7-(hydroxymethyl)-12-methylbenzo[a]anthracene-3,4-diol

InChI

InChI=1S/C20H16O3/c1-11-12-4-2-3-5-13(12)17(10-21)15-6-7-16-14(19(11)15)8-9-18(22)20(16)23/h2-9,21-23H,10H2,1H3

InChI Key

JILMUBNUUUYOOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=C(C=CC2=C(C4=CC=CC=C14)CO)C(=C(C=C3)O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Core Construction

  • The synthesis usually begins with a benz(a)anthracene backbone or a suitable precursor such as 7,12-dimethylbenz(a)anthracene.
  • Introduction of methyl groups at the 7- and 12-positions is often achieved via Friedel-Crafts alkylation or directed methylation reactions.
  • The aromatic system is then subjected to regioselective oxidation to install hydroxyl groups at the 3,4-positions, forming the diol moiety.

Hydroxymethyl Group Introduction

  • The 7-(hydroxymethyl) substituent is introduced by selective oxidation of the methyl group at the 7-position to an aldehyde intermediate, followed by reduction to the hydroxymethyl group.
  • This transformation requires careful control of reaction conditions to avoid overoxidation or side reactions.

Oxidation and Hydroxylation Steps

  • The formation of the 3,4-diol is achieved by oxidation of the aromatic ring, commonly using oxidizing agents such as osmium tetroxide or potassium permanganate under controlled conditions.
  • The dihydroxylation step is stereoselective and may require specific catalysts or conditions to favor the desired diol stereochemistry.

Purification and Characterization

  • The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC).
  • Analytical methods including gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are employed to confirm structure and purity.

Reaction Conditions and Parameters

Step Reagents/Conditions Purpose/Outcome Notes
Methylation at 7,12-positions Friedel-Crafts alkylation (AlCl3, CH3Cl) Introduce methyl groups Requires dry conditions, low temperature
Oxidation to diol (3,4-positions) Osmium tetroxide or KMnO4, aqueous solvent Regioselective dihydroxylation Control temperature to prevent overoxidation
Oxidation of 7-methyl to aldehyde Chromium-based oxidants or PCC Convert methyl to aldehyde intermediate Avoid oxidation of other methyl group
Reduction to hydroxymethyl Sodium borohydride (NaBH4) or similar reductant Convert aldehyde to hydroxymethyl Mild conditions to preserve diol integrity
Purification HPLC, preparative TLC Isolate pure compound Monitor via UV and MS detection

Research Discoveries and Mechanistic Insights

  • The compound’s metabolic activation involves oxidation by human enzymes such as aldo-keto reductases (AKRs), which convert the 3,4-diol into reactive o-quinone species implicated in carcinogenicity.
  • Studies have shown that the hydroxymethyl group at the 7-position influences the compound’s reactivity and DNA-binding properties, making it a key intermediate in the formation of DNA adducts linked to mutagenesis.
  • Enzymatic oxidation pathways have been characterized, revealing that AKR1A1, AKR1C1, and AKR1C2 enzymes contribute to the formation of o-quinones from this diol derivative, which are highly reactive electrophiles.
  • Experimental data suggest that the compound’s preparation must minimize side reactions that could alter these functional groups, as the biological activity is sensitive to structural integrity.

Summary Table of Preparation and Key Features

Feature Description
Core structure Benz(a)anthracene with methyl and hydroxymethyl substitutions
Key functional groups 3,4-diol, 7-(hydroxymethyl), 12-methyl
Synthetic challenges Regioselective oxidation, controlled methyl group oxidation
Common reagents Friedel-Crafts catalysts, osmium tetroxide, PCC, NaBH4
Analytical techniques GC-MS, HPLC, NMR, IR
Biological relevance Metabolic activation to DNA-binding electrophiles

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes enzymatic and non-enzymatic oxidation, critical for its metabolic activation and carcinogenicity.

Key Pathways

  • Epoxidation : Cytochrome P450 enzymes oxidize the 3,4-diol to form 3,4-epoxide intermediates , which are electrophilic and react with cellular nucleophiles like DNA .

  • Quinone Formation : Non-enzymatic oxidation via agents like potassium permanganate (KMnO4\text{KMnO}_4) converts the diol to 3,4-quinone derivatives , which participate in redox cycling and generate reactive oxygen species (ROS).

Reagents/Conditions

Reaction TypeReagentsMajor Products
Enzymatic epoxidationCytochrome P450, NADPH3,4-Epoxide intermediates
Chemical oxidationKMnO4\text{KMnO}_4, CrO3\text{CrO}_33,4-Quinones

Reduction Reactions

Reductive modifications alter the compound’s electrophilicity and bioavailability.

Key Pathways

  • Dihydrodiol Reduction : Catalytic hydrogenation (e.g., H2/Pd C\text{H}_2/\text{Pd C}) saturates the aromatic rings, yielding tetrahydrodiol derivatives .

  • Hydroxymethyl Reduction : Sodium borohydride (NaBH4\text{NaBH}_4) reduces the hydroxymethyl group to a methyl group, forming 7-methyl-12-methylbenz(a)anthracene-3,4-diol .

Reagents/Conditions

Reaction TypeReagentsMajor Products
Catalytic hydrogenationH2\text{H}_2, Pd C\text{Pd C}Tetrahydrodiol derivatives
Hydroxymethyl reductionNaBH4\text{NaBH}_47-Methyl-12-methylbenz(a)anthracene-3,4-diol

Substitution Reactions

Electrophilic substitution occurs at electron-rich positions (e.g., C-5, C-6) due to directing effects of hydroxyl groups.

Key Pathways

  • Halogenation : Bromine (Br2\text{Br}_2) in acetic acid substitutes at C-5/C-6, forming 5-bromo- or 6-bromo derivatives .

  • Nitration : Nitric acid (HNO3\text{HNO}_3) introduces nitro groups at similar positions.

Reagents/Conditions

Reaction TypeReagentsMajor Products
HalogenationBr2\text{Br}_2, CH3COOH\text{CH}_3\text{COOH}5-Bromo-/6-bromo derivatives
NitrationHNO3\text{HNO}_3, H2SO4\text{H}_2\text{SO}_4Nitro-substituted derivatives

Biological Activation and DNA Adduct Formation

The compound’s carcinogenicity stems from its metabolic activation to DNA-reactive species.

Mechanistic Insights

  • Enzymatic Activation :

    • Step 1 : Cytochrome P450 oxidizes the 3,4-diol to a 3,4-epoxide .

    • Step 2 : Epoxide hydrolase hydrates the epoxide to a 3,4-dihydrodiol , which is further oxidized to a 3,4-diol-1,2-epoxide (ultimate carcinogen) .

    • Step 3 : The diol-epoxide covalently binds to DNA, forming stable adducts (e.g., at guanine N7 positions) .

  • Inhibitor Effects :

    • The epoxide hydratase inhibitor 1,2-epoxy-3,3,3-trichloropropane (TCPO) blocks dihydrodiol formation, reducing DNA adducts by >90% .

DNA Adduct Profile

Adduct TypeFormation PathwayBiological Impact
3,4-Diol-1,2-epoxideSequential P450/epoxide hydrolaseMutagenic, tumorigenic
Quinone-DNA adductsRedox cycling of quinonesOxidative DNA damage

Comparative Reactivity with Analogues

The hydroxymethyl and methyl groups enhance reactivity compared to unsubstituted benz(a)anthracene:

FeatureImpact on Reactivity
7-Hydroxymethyl groupIncreases solubility and enzymatic recognition, facilitating metabolic activation .
12-Methyl groupSteric hindrance slows epoxidation but stabilizes reactive intermediates .

Scientific Research Applications

Environmental Research

Benz(a)anthracene derivatives, including Benz(a)anthracene-3,4-diol, are studied for their environmental impact, particularly as pollutants in soil and water systems. Their persistence and bioaccumulation potential raise concerns regarding ecological toxicity.

Case Study: Pollution Monitoring

A study conducted in urban waterways highlighted the presence of PAHs, including Benz(a)anthracene derivatives, indicating their contribution to environmental pollution. The research utilized gas chromatography-mass spectrometry (GC-MS) to quantify these compounds, demonstrating their prevalence and the need for continuous monitoring (source: ).

Cancer Research

Benz(a)anthracene-3,4-diol is recognized for its carcinogenic properties. It acts as a model compound in cancer research to understand the mechanisms of PAH-induced carcinogenesis.

Case Study: Mechanisms of Carcinogenesis

Research published in Cancer Research explored the metabolic activation of Benz(a)anthracene derivatives in human cells. The study demonstrated that exposure leads to DNA adduct formation, which is a critical step in the initiation of cancer (source: ).

Pharmaceutical Applications

The compound's structural features make it a candidate for drug development, particularly in targeting cancer pathways.

Potential Uses:

  • Anticancer Agents : Due to its ability to induce apoptosis in cancer cells.
  • Biomarkers : For assessing exposure to environmental carcinogens.

Material Science

Benz(a)anthracene derivatives are being investigated for their potential use in developing advanced materials due to their unique electronic properties.

Application Example:

Research into organic semiconductors has shown that PAHs can be utilized in creating efficient organic light-emitting diodes (OLEDs). The incorporation of Benz(a)anthracene-3,4-diol into polymer matrices has been explored for enhancing charge transport properties (source: ).

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference Source
Environmental ResearchMonitoring PAH pollution levels
Cancer ResearchStudying mechanisms of PAH-induced carcinogenesis
PharmaceuticalPotential anticancer agent
Material ScienceDevelopment of organic semiconductors

Mechanism of Action

The mechanism of action of BENZ(a)ANTHRACENE-3,4-DIOL, 7-(HYDROXYMETHYL)-12-METHYL- involves its interaction with cellular components. It can bind to DNA, proteins, and other biomolecules, potentially leading to mutagenic and carcinogenic effects. The molecular targets and pathways involved include the activation of cytochrome P450 enzymes and the formation of reactive intermediates that can cause DNA damage.

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Properties
BENZ(a)ANTHRACENE-3,4-DIOL, 7-(HYDROXYMETHYL)-12-METHYL- 3,4-diol; 7-hydroxymethyl; 12-methyl C₂₀H₁₈O₃ High polarity due to diol and hydroxymethyl groups; potential for AKR-mediated redox activation .
7,12-Dimethylbenz(a)anthracene (DMBA) 7-methyl; 12-methyl C₂₀H₁₆ Classic carcinogen; methyl groups enhance metabolic activation via CYP1A1/1B1 to diol epoxides; strong tumor-initiating activity .
Benzo[a]pyrene (B[a]P) None (parent PAH) C₂₀H₁₂ Requires metabolic activation (CYP-mediated epoxidation) to form carcinogenic diol epoxides; less polar than the target compound .
3,4-Dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one Chromenone backbone; dihydroxy C₁₃H₁₂O₄ Structurally distinct (chromenone ring); lower carcinogenic potential but retains redox activity due to diol groups .
Metabolic Pathways and Enzymatic Interactions
  • Target Compound: The 3,4-diol groups facilitate oxidation by AKR1C1 (a human dihydrodiol dehydrogenase) to generate redox-active ortho-quinones, which induce oxidative stress and DNA damage via reactive oxygen species (ROS) . This pathway is distinct from CYP-mediated activation seen in DMBA or B[a]P.
  • DMBA : Primarily metabolized by CYP isoforms to 3,4-diol-1,2-epoxide intermediates, which form stable DNA adducts .
  • B[a]P : Converted by CYP1A1 to 7,8-diol-9,10-epoxide, a potent mutagen. Unlike the target compound, B[a]P’s toxicity relies less on AKR pathways .
Toxicity and Carcinogenicity
  • DMBA: A benchmark carcinogen in rodent models, inducing mammary and skin tumors. Its methyl groups enhance metabolic activation and tissue specificity .
  • B[a]P: Ubiquitous environmental carcinogen linked to lung cancer; its diol epoxide metabolites are more stable than ortho-quinones, leading to prolonged DNA damage .
Occupational and Environmental Relevance
  • The target compound’s structural complexity suggests it may occur as a metabolite of methylated PAHs (e.g., DMBA) rather than a primary environmental contaminant. Its detection in biological matrices would require advanced analytical methods (e.g., LC-MS/MS) .
  • In contrast, DMBA and B[a]P are well-documented as airborne pollutants and components of coal tar, with established exposure limits and regulatory guidelines .

Biological Activity

Benz(a)anthracene-3,4-diol, 7-(hydroxymethyl)-12-methyl- is a polycyclic aromatic hydrocarbon (PAH) derivative known for its complex biological activity, particularly in the context of carcinogenicity. This compound is a metabolite of benz(a)anthracene, a well-documented carcinogen. Understanding its biological activity is crucial for assessing its potential health risks and mechanisms of action in biological systems.

  • Molecular Formula: C20H16O3
  • Molecular Weight: 304.34 g/mol
  • CAS Registry Number: 57976-23-5

Biological Activity Overview

Benz(a)anthracene and its derivatives have been extensively studied for their role in cancer initiation and promotion. The biological activity of benz(a)anthracene-3,4-diol, 7-(hydroxymethyl)-12-methyl- can be summarized as follows:

  • Carcinogenic Potential :
    • Studies indicate that benz(a)anthracene and its metabolites, including diols, exhibit significant tumor-promoting activity. For example, benz[a]anthracene 3,4-dihydrodiol has been shown to initiate skin tumors in animal models, demonstrating a strong correlation with the bay region theory of PAH carcinogenicity .
  • Mechanisms of Action :
    • The compound undergoes metabolic activation to form reactive epoxides which can bind to DNA, leading to mutagenic changes. This process is critical in understanding how such compounds contribute to cancer development .

Case Studies

Several studies have investigated the biological effects of benz(a)anthracene derivatives:

  • Skin Tumor Initiation in Mice :
    • A notable study evaluated the tumor initiation potential of various dihydrodiols derived from benz[a]anthracene. It was found that benz[a]anthracene 3,4-dihydrodiol was significantly more potent as a tumor initiator compared to other diols tested . The study involved topical applications followed by promotion with 12-O-tetradecanoylphorbol-13-acetate (TPA), showing a clear dose-response relationship.
  • Metabolic Activation :
    • Research has demonstrated that metabolic conversion of benz(a)anthracene to its diol forms enhances its carcinogenic properties. Specifically, the formation of diastereomeric epoxides from the 3,4-diol has been implicated in DNA adduct formation, leading to mutations .

Data Table: Summary of Biological Activities

CompoundTumor Initiation ActivityMechanism of ActionReferences
Benz(a)anthraceneHighForms DNA adducts via epoxide metabolites
Benz(a)anthracene 3,4-diolModerateMetabolically activated to reactive species
Benz(a)anthracene 7-(hydroxymethyl)-12-methyl-HighSimilar pathways as parent compound

Q & A

Q. What are the recommended methods for synthesizing Benz(a)Anthracene-3,4-diol derivatives with hydroxymethyl and methyl substituents?

Synthesis typically involves regioselective dihydroxylation of the parent polycyclic aromatic hydrocarbon (PAH) backbone. For the 7-hydroxymethyl-12-methyl derivative, a multi-step approach is required:

  • Step 1 : Introduce methyl groups via Friedel-Crafts alkylation or catalytic methylation at position 12 .
  • Step 2 : Hydroxymethylation at position 7 using formylation followed by reduction (e.g., NaBH₄) .
  • Step 3 : Enzymatic or chemical dihydroxylation at positions 3 and 4, often mediated by cytochrome P450 isoforms or synthetic oxidizing agents like OsO₄ .
    Critical Note: Monitor reaction stereochemistry, as trans-dihydrodiol configurations are common in PAH metabolites .

Q. How can researchers detect and quantify trace amounts of this compound in biological or environmental samples?

  • Chromatography : Use reverse-phase HPLC with fluorescence detection (ex/em: 254/398 nm) due to the compound’s aromatic structure .
  • Mass Spectrometry : Employ LC-MS/MS with electrospray ionization (ESI) in negative ion mode for enhanced sensitivity (m/z ~306.38 for [M-H]⁻) .
  • Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges, followed by derivatization with acetic anhydride to improve volatility for GC-MS analysis .

Q. What experimental protocols are advised for assessing acute and chronic toxicity in vitro?

  • Cell Models : Use hepatic (HepG2) or lung (A549) cell lines due to PAH bioactivation pathways .
  • Dosage Range : 0.1–100 µM for acute exposure (24–72 hr); lower concentrations (0.01–10 µM) for chronic studies (≥14 days) .
  • Endpoints : Measure DNA adducts via ³²P-postlabeling, oxidative stress markers (e.g., ROS, glutathione depletion), and apoptosis (caspase-3/7 assays) .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Containment : Use Class I, Type B biosafety hoods for synthesis or weighing to minimize airborne exposure .
  • PPE : Nitrile gloves, lab coats, and N95 respirators; avoid dry sweeping—use HEPA-filtered vacuums for spills .
  • Waste Disposal : Collect in amber glass containers labeled for hazardous PAHs; incinerate at ≥1000°C to prevent dioxin formation .

Advanced Research Questions

Q. How do stereochemical variations in the 3,4-diol moiety influence interactions with human aldo-keto reductases (AKRs)?

  • Enzyme Specificity : AKR1A1 preferentially oxidizes (−)-3R,4R-dihydrodiol isomers, while AKR1B10 shows activity toward (+)-3S,4S configurations .
  • Methodology :
    • Synthesize enantiopure diols via chiral resolution (e.g., chiral HPLC).
    • Perform kinetic assays with recombinant AKRs (kcat/Km analysis) and monitor PAH-o-quinone formation spectrophotometrically (λ = 450 nm) .

Q. How can conflicting data on carcinogenicity (e.g., tumorigenic vs. non-tumorigenic outcomes) be resolved in mechanistic studies?

  • Meta-Analysis : Compare studies using the Hill criteria (dose-response, consistency, biological plausibility).
  • Model Systems : Validate findings across multiple models:
    • In vitro: Ames test (+S9 metabolic activation) for mutagenicity .
    • In vivo: DMBA (7,12-dimethylbenz[a]anthracene)-induced tumor models in rodents .
  • Confounding Factors : Control for cytochrome P450 expression levels and antioxidant defenses, which modulate PAH detoxification .

Q. What advanced techniques elucidate the environmental persistence and degradation pathways of this compound?

  • Photodegradation : Expose to UV light (λ = 300–400 nm) in simulated sunlight chambers; monitor degradation products via high-resolution MS .
  • Microbial Metabolism : Use soil or water microcosms enriched with PAH-degrading bacteria (e.g., Sphingomonas spp.); track metabolite formation with ¹⁴C-labeled compound .
  • Quantum Chemical Modeling : Calculate bond dissociation energies (BDEs) and HOMO-LUMO gaps to predict reactivity under environmental conditions .

Q. How does the 7-hydroxymethyl group affect oxidative stress pathways compared to unsubstituted PAHs?

  • Comparative Studies :
    • Measure •OH radical generation via ESR spin trapping in cell-free systems .
    • Use siRNA knockdown of Nrf2 in HepG2 cells to assess the role of the hydroxymethyl group in activating antioxidant response elements (ARE) .
  • Redox Cycling Potential : Electrochemical analysis (cyclic voltammetry) to determine quinone/hydroquinone redox potentials .

Data Contradictions & Mitigation Strategies

  • Carcinogenicity Classification : Discrepancies arise from in vitro vs. in vivo models. Recommendation: Apply IARC monographs (Group 2B classification) and prioritize human-relevant models like 3D organoids .
  • Enzymatic Oxidation Stereospecificity : AKR1B10’s selectivity for minor stereoisomers may skew metabolic studies. Mitigation: Use enantiomerically pure substrates and validate with isotopic labeling .

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